methyl 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)cyclopentanecarboxylate
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Overview
Description
Methyl 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)cyclopentanecarboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[5,1-b][1,3]oxazine core, which is a fused heterocyclic structure, and a cyclopentanecarboxylate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[5,1-b][1,3]oxazine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The cyclopentanecarboxylate moiety is then introduced through esterification reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. Catalysts and solvents are carefully selected to optimize yield and purity. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted pyrazolo[5,1-b][1,3]oxazines.
Scientific Research Applications
This compound has shown promise in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activity, including enzyme inhibition.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of inflammatory and autoimmune diseases.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of methyl 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)cyclopentanecarboxylate is still under investigation. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its biological effects. The pathways involved may include modulation of signaling cascades and regulation of gene expression.
Comparison with Similar Compounds
Pyrazolo[5,1-b][1,3]oxazine derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Cyclopentanecarboxylate derivatives: These compounds have the cyclopentanecarboxylate moiety but differ in their heterocyclic components.
Uniqueness: Methyl 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)cyclopentanecarboxylate stands out due to its specific combination of the pyrazolo[5,1-b][1,3]oxazine core and the cyclopentanecarboxylate group, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
methyl 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonylamino)cyclopentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-20-13(19)14(5-2-3-6-14)15-12(18)10-9-11-17(16-10)7-4-8-21-11/h9H,2-8H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEWKZLACLKODW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCC1)NC(=O)C2=NN3CCCOC3=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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